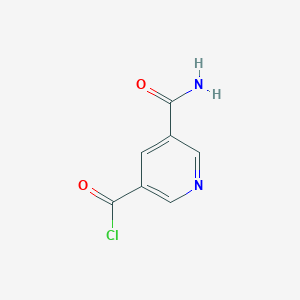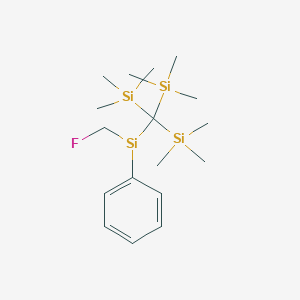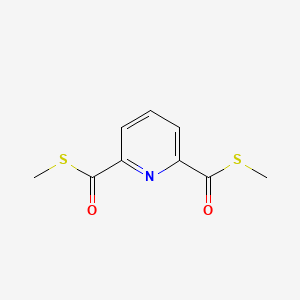
S~2~,S~6~-Dimethyl pyridine-2,6-dicarbothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S~2~,S~6~-Dimethyl pyridine-2,6-dicarbothioate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two methyl groups at the 2 and 6 positions of the pyridine ring, along with two carbothioate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S2,S~6~-Dimethyl pyridine-2,6-dicarbothioate typically involves the reaction of 2,6-dimethylpyridine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by crystallization or extraction techniques .
Industrial Production Methods
Industrial production of S2,S~6~-Dimethyl pyridine-2,6-dicarbothioate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
化学反応の分析
Types of Reactions
S~2~,S~6~-Dimethyl pyridine-2,6-dicarbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioate groups to thiols or other reduced forms.
Substitution: The methyl groups and carbothioate groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
科学的研究の応用
S~2~,S~6~-Dimethyl pyridine-2,6-dicarbothioate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the synthesis of advanced materials and as a catalyst in chemical reactions
作用機序
The mechanism of action of S2,S~6~-Dimethyl pyridine-2,6-dicarbothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The pathways involved include inhibition of enzyme activity, modulation of receptor function, and disruption of cellular processes .
類似化合物との比較
Similar Compounds
2,6-Dimethylpyridine: A simpler analog with only methyl groups at the 2 and 6 positions.
6,6’-Dimethyl-2,2’-bipyridine: A related compound with two pyridine rings connected by a single bond and methyl groups at the 6 positions
Uniqueness
S~2~,S~6~-Dimethyl pyridine-2,6-dicarbothioate is unique due to the presence of carbothioate groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
69945-43-3 |
|---|---|
分子式 |
C9H9NO2S2 |
分子量 |
227.3 g/mol |
IUPAC名 |
2-S,6-S-dimethyl pyridine-2,6-dicarbothioate |
InChI |
InChI=1S/C9H9NO2S2/c1-13-8(11)6-4-3-5-7(10-6)9(12)14-2/h3-5H,1-2H3 |
InChIキー |
FBWNIIUWWWDZAR-UHFFFAOYSA-N |
正規SMILES |
CSC(=O)C1=NC(=CC=C1)C(=O)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


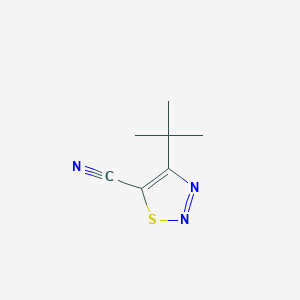
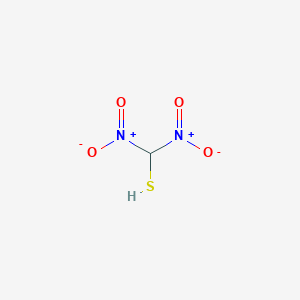

![3-Hydrazinyl-6-[4-(propan-2-yl)phenyl]pyridazine](/img/structure/B14466895.png)
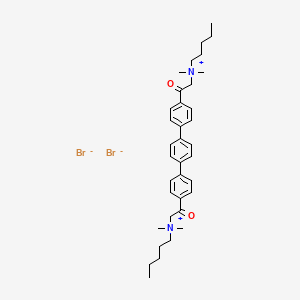
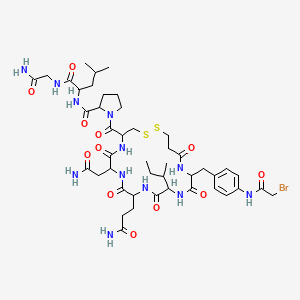

![2,2-Dichloro-1-(6,10-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B14466914.png)
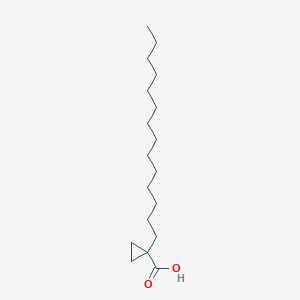
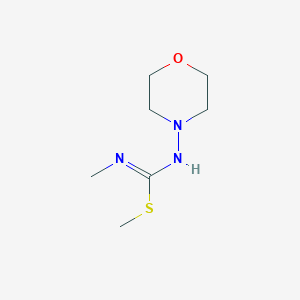

![4-[2-({2-Hydroxy-3-[(4-methylpyridin-2-YL)oxy]propyl}amino)ethyl]phenol](/img/structure/B14466937.png)
